1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to a propan-2-yl propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate typically involves the esterification of 1-[2-(Butan-2-yl)phenoxy]propan-2-ol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable solvent, such as toluene or dichloromethane, can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 1-[2-(Butan-2-yl)phenoxy]propan-2-ol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as a solvent, and heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines, appropriate solvents, and mild heating.
Major Products:
Hydrolysis: 1-[2-(Butan-2-yl)phenoxy]propan-2-ol and propanoic acid.
Reduction: 1-[2-(Butan-2-yl)phenoxy]propan-2-ol.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the formulation of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl pentanoate
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl acetate
- 1-[2-(Butan-2-yl)phenoxy]propan-2-yl butanoate
Comparison: 1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate is unique due to its specific ester linkage and the presence of a butan-2-yl substituent on the phenoxy group. This structural feature may influence its reactivity, solubility, and interaction with biological targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5436-98-6 |
---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-(2-butan-2-ylphenoxy)propan-2-yl propanoate |
InChI |
InChI=1S/C16H24O3/c1-5-12(3)14-9-7-8-10-15(14)18-11-13(4)19-16(17)6-2/h7-10,12-13H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
CIXAQHPPHOHIGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OCC(C)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.